

Comparative study of photostability in different disperse yellow dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse yellow 70*

Cat. No.: *B1143457*

[Get Quote](#)

A Comparative Analysis of Photostability in Disperse Yellow Dyes

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Photostability of Commercially Significant Disperse Yellow Dyes

The selection of a disperse dye for textile and other applications hinges on numerous factors, with photostability—or lightfastness—being paramount for products expected to endure prolonged light exposure. This guide provides a comparative study of the photostability of various disperse yellow dyes, supported by experimental data and standardized testing protocols.

Comparative Photostability Data

The photostability of disperse dyes is intrinsically linked to their chemical structure. Dyes are broadly categorized into chromophoric classes, with azo and anthraquinone structures being predominant. Generally, anthraquinone dyes exhibit superior photostability compared to their azo counterparts. The following table summarizes the lightfastness ratings of several commercially available disperse yellow dyes, evaluated on polyester substrates according to the ISO 105-B02 standard. The ratings are on the Blue Wool Scale, which ranges from 1 (very low lightfastness) to 8 (very high lightfastness).

C.I. Name	Chemical Class	Lightfastness Rating (ISO 105-B02)
Disperse Yellow 23	Double Azo	6-7[1][2]
Disperse Yellow 42	Nitrodiphenylamine	6-7[3]
Disperse Yellow 54	Quinophthalone	Fair to good (rating not specified)[4]
Disperse Yellow 64	Quinophthalone	Good (rating not specified)[4]
Disperse Yellow 114	Pyridone-azo	6-7
Disperse Yellow 163	Monoazo	Excellent (rating of 7)[5][6]
Dianex Yellow Brown	Not Specified	Fair to good (rating of 4-5)
Coumarin Disperse Yellow 82	Coumarin	Fair to good (rating of 4-5)

Experimental Protocols

The evaluation of photostability in disperse dyes is conducted using standardized methodologies to ensure reproducibility and comparability of results. The most widely accepted standard is ISO 105-B02.

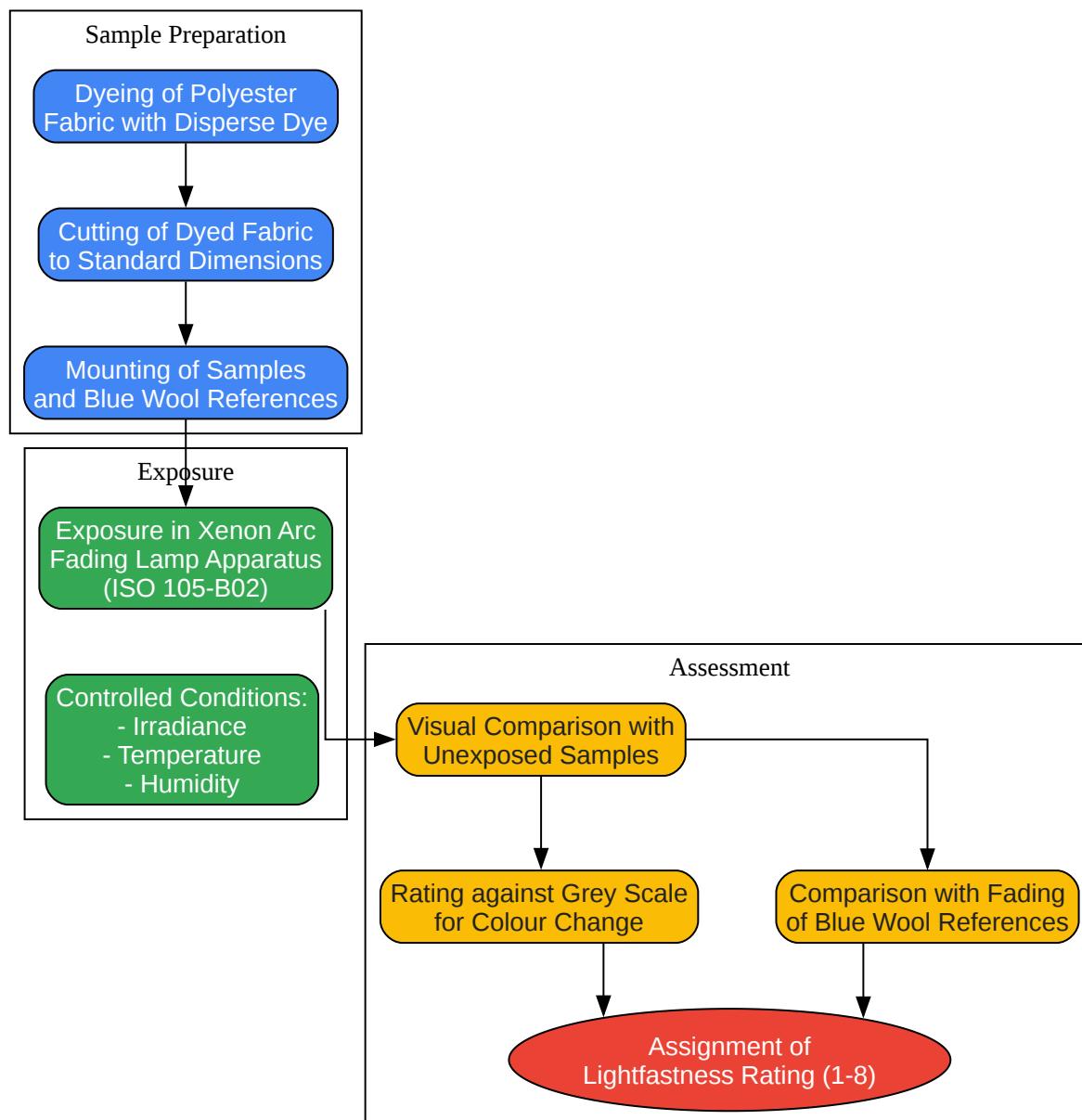
ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This standard specifies a method to determine the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight (D65).

Objective: To assess the fading and color change of dyed textiles upon exposure to a controlled artificial light source.

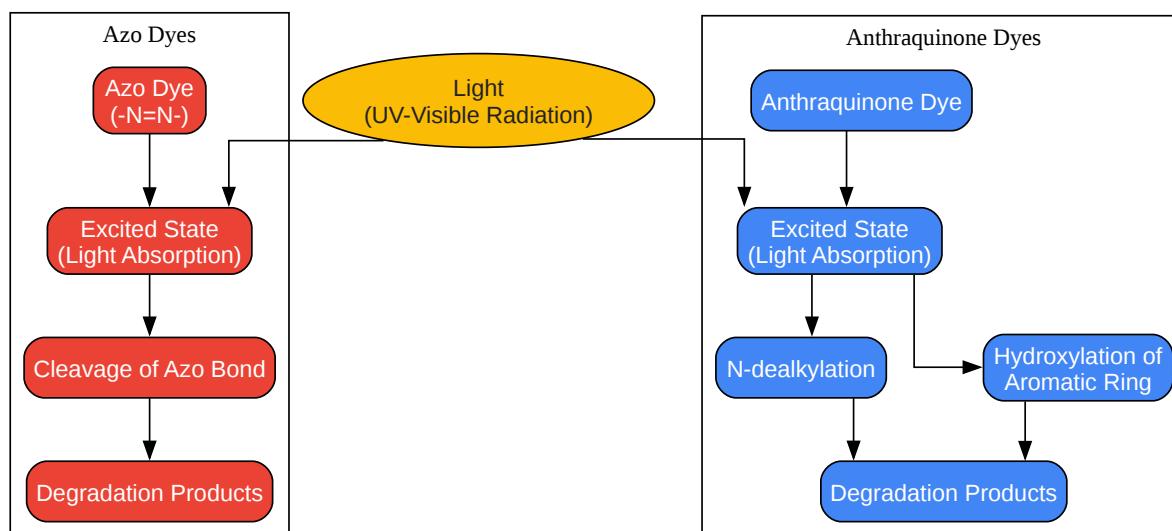
Apparatus:

- **Xenon Arc Fading Lamp Apparatus:** Equipped with an air-cooled or water-cooled xenon arc lamp, optical filters to simulate daylight, and a system for controlling temperature and humidity.


- Specimen Holders: To mount the textile samples for exposure.
- Blue Wool References: A set of eight standard blue wool fabrics with known lightfastness (rated 1 to 8) are exposed alongside the test specimens.
- Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change in the specimens.

Methodology:

- Sample Preparation: Specimens of the dyed textile are prepared in the specified dimensions and mounted in the holders.
- Exposure Conditions: The apparatus is set to one of the standard test conditions, which specifies the irradiance level, black standard temperature, and relative humidity. Common conditions include:
 - Normal (Temperate): Black Standard Temperature of $45^{\circ}\text{C} \pm 2^{\circ}\text{C}$, Relative Humidity of $40\% \pm 5\%$.
 - Extreme (Dry, Hot): Black Standard Temperature of $60^{\circ}\text{C} \pm 2^{\circ}\text{C}$, Relative Humidity of $15\% \pm 5\%$.
- Exposure: The test specimens and a set of Blue Wool references are simultaneously exposed to the light from the xenon arc lamp under the chosen conditions. A portion of each specimen and reference is shielded from the light to serve as an unexposed control.
- Assessment: The exposure is continued until a specified degree of fading is observed on the test specimen or the Blue Wool references. The lightfastness of the specimen is then rated by comparing the change in its color with the change in color of the Blue Wool references. The rating corresponds to the number of the Blue Wool reference that shows a similar degree of fading.


Visualization of Experimental and Logical Relationships

To further elucidate the processes involved in assessing and understanding the photostability of disperse dyes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for determining the lightfastness of disperse yellow dyes.

[Click to download full resolution via product page](#)

Simplified photodegradation pathways for azo and anthraquinone disperse dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse yellow 23 TDS|Disperse yellow 23 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 2. [worlddyeviety.com](#) [worlddyeviety.com]
- 3. [worlddyeviety.com](#) [worlddyeviety.com]
- 4. [aatcc.org](#) [aatcc.org]
- 5. Low Price Polyester Disperse Yellow 163 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. [worlddyeviety.com](#) [worlddyeviety.com]
- To cite this document: BenchChem. [Comparative study of photostability in different disperse yellow dyes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143457#comparative-study-of-photostability-in-different-disperse-yellow-dyes\]](https://www.benchchem.com/product/b1143457#comparative-study-of-photostability-in-different-disperse-yellow-dyes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com